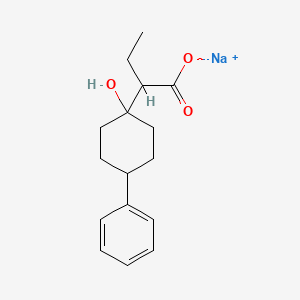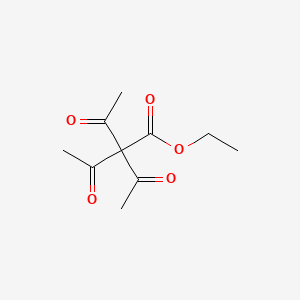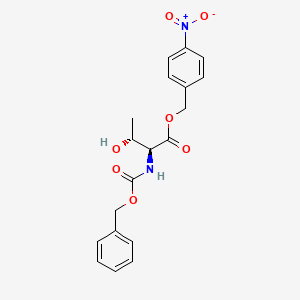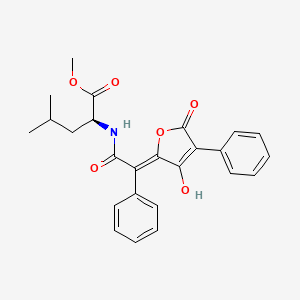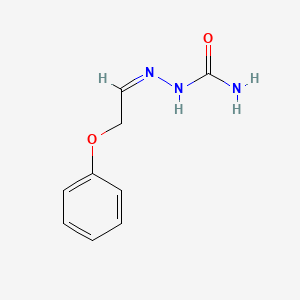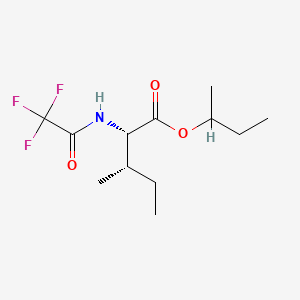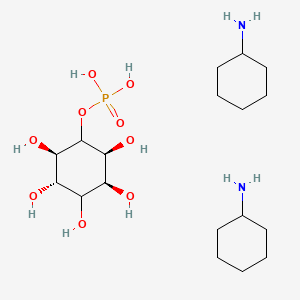
D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt” is a compound with the molecular formula C18H39N2O9P . It is a member of the inositol phosphate (InsP) molecular family that play critical roles as small, soluble second messengers in the transmission of cellular signals .
Molecular Structure Analysis
The molecular structure of this compound includes two cyclohexylamine groups and a myo-inositol 4-phosphate group . The InChI code for this compound isInChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h2*6H,1-5,7H2;1-11H,(H2,12,13,14)/t;;1?,2-,3-,4-,5+,6?/m..0/s1 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 458.5 g/mol . It has 9 hydrogen bond donors and 11 hydrogen bond acceptors . Its exact mass is 458.23931782 g/mol . The topological polar surface area is 220 Ų .Scientific Research Applications
Role in Polycystic Ovary Syndrome (PCOS)
Research has shown that inositols, particularly myo-inositol and D-chiro-inositol, play a significant role in the management of PCOS. These compounds have been found to improve metabolic, hormonal, and reproductive aspects in women with PCOS. Myo-inositol, in particular, has been noted to enhance insulin sensitivity, thereby reducing hyperandrogenism and improving menstrual cycle regularity. Furthermore, inositols have been found to improve oocyte and embryo quality, suggesting their potential benefit in assisted reproductive technologies (ART) for women with PCOS (Gateva, Unfer, & Kamenov, 2018), (Merviel et al., 2021).
Impact on Insulin Resistance and Diabetes
Inositols have also been studied for their impact on insulin resistance and diabetes management. They have shown potential in improving insulin sensitivity and thereby aiding in the management of conditions associated with insulin resistance, such as type 2 diabetes mellitus. Additionally, inositol supplements have been linked to the regulation of glycemic and lipid profiles, indicating their utility in metabolic syndrome management (Omoruyi, Stennett, Foster, & Dilworth, 2020).
Therapeutic Applications Beyond Reproductive Health
Beyond reproductive health and metabolic syndrome, inositols have been explored for their potential in addressing other health concerns. For example, inositol supplements have been examined for their role in mental health, including the treatment of conditions like bipolar disorder. Magnetic resonance spectroscopy (MRS) studies have provided some evidence supporting the involvement of myo-inositol in the pathophysiology and treatment of bipolar disorder, though further research is needed to fully understand this relationship (Silverstone, McGrath, & Kim, 2005).
Mechanism of Action
Target of Action
The primary target of D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt is the inositol trisphosphate receptor located on the endoplasmic reticulum . This receptor plays a crucial role in the regulation of intracellular calcium levels .
Mode of Action
D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt interacts with its target by binding to the inositol trisphosphate receptor . This binding results in the opening of calcium channels, leading to an increase in intracellular calcium .
Biochemical Pathways
The compound affects the inositol phosphate pathway. It can be formed by the dephosphorylation of Ins (1,4)P2 by inositol polyphosphate 1-phosphatase or dephosphorylated to inositol by inositol monophosphatase . The increase in intracellular calcium triggered by the compound’s action can have various downstream effects, including the activation of various calcium-dependent signaling pathways .
Result of Action
The primary result of the action of D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt is an increase in intracellular calcium . This increase can lead to the activation of various cellular processes, including signal transduction pathways, that are dependent on calcium .
Action Environment
The action, efficacy, and stability of D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Furthermore, the presence of other molecules in the cellular environment can influence the compound’s action and efficacy. For example, the presence of other inositol phosphates could potentially compete with the compound for binding to the inositol trisphosphate receptor .
properties
IUPAC Name |
cyclohexanamine;[(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h2*6H,1-5,7H2;1-11H,(H2,12,13,14)/t;;1?,2-,3-,4-,5+,6?/m..0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIHZMWNWGIJKQ-UPNSZXNRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.[C@H]1([C@H](C([C@H]([C@H](C1O)O)O)OP(=O)(O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39N2O9P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,5,6,7-Pentabromo-1H-benzo[d]imidazole](/img/structure/B579388.png)
![(2-Methyloctahydrocyclopenta[c]pyrrole-4,6-diyl)dimethanol](/img/structure/B579389.png)
![6,10-Dioxaspiro[4.5]decane,7,8-dimethyl-,cis-(8CI)](/img/no-structure.png)

